molecular formula C17H22Cl2N2O B4179299 N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No. B4179299
M. Wt: 341.3 g/mol
InChI Key: FZHCVMSHJIOYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. BTCP has been widely studied in the scientific community due to its potential as a novel analgesic drug. In

Mechanism of Action

BTCP acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This leads to the activation of downstream signaling pathways that ultimately result in the reduction of pain. BTCP also acts on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce the symptoms of opioid withdrawal in animal models. However, BTCP has been shown to have some negative side effects, such as respiratory depression and sedation.

Advantages and Limitations for Lab Experiments

BTCP has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. It also has a similar potency to morphine, which makes it a useful tool for studying pain pathways. However, BTCP has some limitations as a research tool. It has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BTCP. One direction is to investigate its potential as a treatment for drug addiction. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to determine the optimal dosage and administration of BTCP to minimize negative side effects. Finally, research is needed to develop new analogs of BTCP with improved potency and selectivity for the mu-opioid receptor.
In conclusion, BTCP is a synthetic compound that has been extensively studied for its potential as a novel analgesic drug and as a treatment for drug addiction. It acts as a mu-opioid receptor agonist and has potent analgesic effects in animal models. However, it has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments. Future research on BTCP should focus on its potential as a treatment for drug addiction, its effects on other neurotransmitter systems, and the development of new analogs with improved potency and selectivity.

Scientific Research Applications

BTCP has been extensively studied for its potential as a novel analgesic drug. It has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain-relieving drugs. BTCP has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the effects of opioid withdrawal symptoms in animal models.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O/c1-16(12-17(16,18)19)15(22)20-14-7-9-21(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCVMSHJIOYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

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